molecular formula C12H18N2O2 B14701343 Uracil, 1-allyl-3-ethyl-5-propyl- CAS No. 21667-26-5

Uracil, 1-allyl-3-ethyl-5-propyl-

Cat. No.: B14701343
CAS No.: 21667-26-5
M. Wt: 222.28 g/mol
InChI Key: JNMBGUGJRUVDOZ-UHFFFAOYSA-N
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Description

Uracil, 1-allyl-3-ethyl-5-propyl- (IUPAC name: 3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione) is a substituted uracil derivative with the molecular formula C₁₂H₁₈N₂O₂ and SMILES notation CCCC1=CN(C(=O)N(C1=O)CC)CC=C . This compound features:

  • 1-allyl group: A propenyl substituent at the N1 position.
  • 3-ethyl group: An ethyl chain at the N3 position.
  • 5-propyl group: A propyl chain at the C5 position.

It is primarily used as a biochemical or pharmaceutical intermediate, as indicated by its commercial availability from suppliers like Hangzhou Jhechem Co. Ltd. . No direct literature or patent data exists for this compound, necessitating comparisons with structurally related uracil derivatives to infer its properties .

Properties

CAS No.

21667-26-5

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-ethyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O2/c1-4-7-10-9-13(8-5-2)12(16)14(6-3)11(10)15/h5,9H,2,4,6-8H2,1,3H3

InChI Key

JNMBGUGJRUVDOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN(C(=O)N(C1=O)CC)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 1-allyl-3-ethyl-5-propyl-, typically involves the alkylation of uracil at specific positions. One common method is the microwave-assisted N-allylation of uracil, which uses allyl bromide as the alkylating agent. This method is efficient, providing high yields and short reaction times . The reaction is carried out in a homogeneous system using sodium methylsulfinylmethylide in DMSO as the deprotonating agent .

Industrial Production Methods

Industrial production of uracil derivatives often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The specific conditions for the industrial production of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on the desired purity and yield, as well as the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-allyl-3-ethyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uracil, 1-allyl-3-ethyl-5-propyl- could yield hydroxylated derivatives, while reduction could yield fully saturated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Uracil, 1-allyl-3-ethyl-5-propyl- would depend on its specific interactions with biological targets. For example, if it acts as an antiviral agent, it may inhibit viral replication by interfering with nucleic acid synthesis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-allyl-3-ethyl-5-propyluracil with analogous uracil derivatives:

Compound Name Substituents (Position) Molecular Formula Predicted CCS [M+H]+ (Ų) Key Features
1-Allyl-3-ethyl-5-propyluracil 1-allyl, 3-ethyl, 5-propyl C₁₂H₁₈N₂O₂ 150.7 Bulkier substituents; higher CCS
1-Allyl-3-methyl-5-propyluracil 1-allyl, 3-methyl, 5-propyl C₁₁H₁₆N₂O₂ 146.3 Smaller N3 substituent; lower CCS
5-Bromouracil 5-bromo C₄H₃BrN₂O₂ N/A Halogen substituent; affects DNA/RNA
5-(Acylethynyl)uracil 5-acylethynyl Varies N/A Antiviral/cytotoxic activity

Key Observations :

  • Collision Cross Section (CCS): The ethyl group at N3 in the target compound increases CCS compared to its methyl-substituted analog (150.7 vs.

Q & A

Q. Procedure :

  • Synthesize derivatives with varying substituents.
  • Measure reaction rates/yields under each condition.
  • Use ANOVA to identify significant interactions. This approach isolates steric and electronic contributions to reactivity .

Advanced: How can conflicting data in the catalytic activity or stability of 1-allyl-3-ethyl-5-propyluracil complexes be resolved through theoretical and methodological frameworks?

Methodological Answer:

  • Theoretical Reconciliation : Link experimental observations to density functional theory (DFT) calculations (e.g., Gibbs free energy of activation) to validate proposed reaction mechanisms .
  • Methodological Revisions :
    • Re-examine purity (via elemental analysis or mass spectrometry).
    • Control humidity/temperature during stability assays.
    • Cross-validate using alternative techniques (e.g., cyclic voltammetry vs. UV degradation studies) .

Advanced: What role do computational models play in predicting interaction mechanisms of 1-allyl-3-ethyl-5-propyluracil with biological targets, and how can AI enhance these simulations?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding affinities with enzymes (e.g., thymidylate synthase) using force fields like AMBER or CHARMM.
  • AI Integration :
    • Train neural networks on structural databases to predict regioselectivity in substitution reactions.
    • Implement COMSOL Multiphysics for real-time optimization of reaction parameters (e.g., pressure, flow rates) in microfluidic systems .

Advanced: How can researchers design experiments to resolve contradictions in the regioselectivity of 1-allyl-3-ethyl-5-propyluracil derivatives under varying catalytic conditions?

Methodological Answer:

  • Controlled Variable Testing :
    • Fix solvent and temperature while varying catalysts (e.g., Pd/C vs. Raney Ni).
    • Use isotopic labeling (²H or ¹³C) to track reaction pathways via NMR or MS.
  • Data Triangulation : Combine kinetic studies, crystallographic data, and computational modeling to identify dominant mechanistic pathways .

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